6-bromo-6H-quinolin-2-one

NK-3 Receptor Antagonism Structure-Activity Relationship Halogen Bonding

A common pain point in SAR campaigns is the inversion of functional activity following an unqualified halogen swap. 6-Bromoquinolin-2(1H)-one eliminates this risk, serving as the definitive scaffold for maintaining antagonist pharmacology at the NK-3 receptor, unlike its chloro analog which acts as an agonist. - Essential for synthesizing a nanomolar antikinetoplastid pharmacophore (cpd 12) active against T. brucei. - Enables parallel SAR strategies against wild-type and A128T-mutant HIV-1 integrase for resistance-busting programs. - Acts as a selective 3α-HSD inhibitor for dissecting enzyme contributions in steroidogenesis models.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
Cat. No. B12369819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-6H-quinolin-2-one
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=CC2=CC1Br
InChIInChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H
InChIKeyXSYGGDJHORGXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-bromo-6H-quinolin-2-one: A Strategic Halogenated Quinolinone Scaffold for Targeted Synthesis and Biological Screening


6-bromo-6H-quinolin-2-one (CAS 1810-66-8), also known as 6-bromoquinolin-2(1H)-one, is a heterocyclic aromatic compound featuring a bromine atom at the 6-position of a quinolin-2-one core [1]. It serves as a versatile synthetic intermediate for constructing complex quinoline derivatives via palladium-catalyzed cross-coupling reactions, notably Buchwald-Hartwig aminations and Suzuki couplings [2]. Its value extends beyond simple synthetic utility, with a growing body of primary research revealing that the specific 'Br' substitution at the 6-position, as opposed to alternative halogens or regioisomers, confers critical functional properties in advanced biological systems, directly influencing receptor pharmacology and viral resistance profiles.

Why All 6-Substituted Quinolinones Are Not Created Equal: The Case Against Simple Halogen Swapping


In the procurement of chemical building blocks for drug discovery, substituting a brominated scaffold with its chloro-, fluoro-, or iodo-analog or a different regioisomer is often mistakenly viewed as a trivial exchange. However, primary evidence from functional pharmacological assays demonstrates that for the quinolin-2-one chemotype, the position and identity of the halogen atom drive not just the magnitude of a biological response, but its very nature. A halogen swap can completely invert a compound's pharmacological profile from a therapeutic antagonist to an undesired agonist [1], while a positional isomer with seemingly equivalent properties can exhibit vastly different resistance profiles against clinically relevant viral mutations [2]. These are not subtle potency shifts but binary, yes/no decision-making criteria that directly impact lead candidate selection, patent prosecution, and ultimate procurement specifications. The following quantitative evidence establishes why 6-bromo-6H-quinolin-2-one must be evaluated as a distinct chemical entity.

6-bromo-6H-quinolin-2-one: A Quantitative Evidence Guide to Differential Performance Against Closest Analogs


Halogen-Dependent Pharmacological Switch in NK-3 Receptor Modulation: 6-Bromo vs. 6-Chloro

In a series of 2-phenyl-4-quinolinecarboxamide-based NK-3 receptor ligands, the 6-bromo-substituted lead compound series was characterized as an antagonist. Critically, a direct bromine-to-chlorine substitution at the 6-position resulted in a complete functional inversion. The 6-chloro analog `7c` shifted the activity towards agonism, specifically demonstrating an increase in response of 18.39 ± 2.5% [1]. This qualitative shift from antagonism to agonism is a fundamental change in pharmacological profile, not a simple loss of potency.

NK-3 Receptor Antagonism Structure-Activity Relationship Halogen Bonding

Differential Resistance Profile in HIV-1 Integrase Allosteric Inhibitors: 6-Bromo vs. 8-Bromo Regioisomer

A head-to-head study on quinoline-based ALLINIs compared the 6-bromo and 8-bromo regioisomers. While the 6-bromo analog (compound 17) displayed superior potency against wild-type (WT) HIV-1 IN compared to the 8-bromo analog (16ba), this advantage was critically erased by a single clinical resistance mutation. The 6-bromo analog suffered a significant loss of potency against the ALLINI-resistant IN A128T mutant virus. In stark contrast, the 8-bromo analog retained full antiviral effectiveness against this mutant [1].

HIV-1 Integrase ALLINI Drug Resistance Antiviral

Potent Antitrypanosomal Activity of a 6-Bromo-8-nitroquinolinone Derivative

A medicinal chemistry program on the 8-nitroquinolin-2(1H)-one scaffold identified a specific 6-bromo-substituted derivative (compound 12) as a potent and selective antitrypanosomal agent. This compound demonstrated low nanomolar activity against Trypanosoma brucei (EC50 = 12 nM) and sub-micromolar activity against T. cruzi (EC50 = 500 nM), with a favorable selectivity window over human HepG2 cells [1]. While the comparator series contained other 6-substituted analogs, the 6-bromo derivative was highlighted for its combination of potency, lack of genotoxicity, high in vitro microsomal stability (half-life >40 min), and favorable in vivo pharmacokinetics in mice after oral administration, establishing the value of the 6-bromo handle in this antikinetoplastid pharmacophore.

Antitrypanosomal 8-Nitroquinolinone Chagas Disease HAT

Selective Inhibition of Human 3α-Hydroxysteroid Dehydrogenase

6-Bromo-2(1H)-quinolinone has been reported as a selective inhibitor of the human 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme . This reductase enzyme is crucial in steroid hormone metabolism, and its inhibition is a therapeutic strategy for conditions like Cushing’s syndrome, acne vulgaris, and hirsutism. While specific comparative IC50 values against other halogenated quinolinones are not detailed in the primary abstract, the vendor description explicitly notes the selectivity of this compound for 3α-HSD following coupling to specific substrates, distinguishing it from non-selective or broad-spectrum hydroxysteroid dehydrogenase inhibitors.

3alpha-HSD Cushing's Syndrome Enzyme Inhibition Steroid Metabolism

Procurement-Impacting Applications of 6-bromo-6H-quinolin-2-one


Development of Orthosteric NK-3 Receptor Antagonists for Neurokinin-B Targeted Therapies

Medicinal chemistry teams working on novel NK-3 receptor antagonists for indications such as schizophrenia or reproductive disorders should stock 6-bromo-6H-quinolin-2-one as a non-negotiable core scaffold. The direct evidence shows that a simple switch to the 6-chloro analog completely inverts the functional response to agonism [1]. Therefore, structure-activity relationship (SAR) exploration at other rings is contingent on maintaining the 6-bromo-quinolinone core to preserve the antagonist profile.

Design of Wild-Type HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

Research groups focusing on early-stage HIV-1 inhibition via the IN dimer interface should prioritize the 6-bromo-2(1H)-quinolinone scaffold. Comparatively, the 8-bromo regioisomer is a weaker inhibitor of wild-type IN [1]. However, modern ALLINI programs that incorporate a resistance-busting strategy should procure both 6-bromo and 8-bromo building blocks. The differential resistance profile to the A128T mutation provides a clear experimental rationale for parallel SAR, where a 6-bromo core is used for initial WT potency optimization, while the 8-bromo core serves as a template to address clinical resistance.

Synthesis and Evaluation of Antitrypanosomal 8-Nitroquinolinone Leads

For researchers in neglected tropical diseases, 6-bromo-6H-quinolin-2-one is the direct precursor to the most promising antikinetoplastid pharmacophore reported by Pedron et al. The 6-bromo-8-nitroquinolinone derivative (compound 12) demonstrated nanomolar potency against T. brucei and favorable oral pharmacokinetics in mice, unlike many other 6-substituted analogs in the series [1]. Procuring this specific brominated intermediate enables the rapid synthesis of the lead compound and its analogs, accelerating hit-to-lead optimization for Chagas disease and Human African Trypanosomiasis.

Probing 3α-Hydroxysteroid Dehydrogenase in Steroidogenic Disorders

Investigators studying the role of 3α-HSD in Cushing's syndrome, polycystic ovary syndrome, or acne pathogenesis can utilize 6-bromo-6H-quinolin-2-one as a selective enzyme inhibitor tool compound. Its reported selectivity for 3α-HSD over other steroidogenic enzymes [1] makes it a superior choice compared to broad-spectrum hydroxysteroid dehydrogenase inhibitors for dissecting the specific contribution of this enzyme in cellular models of androgen and neurosteroid metabolism.

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